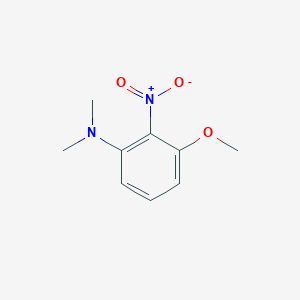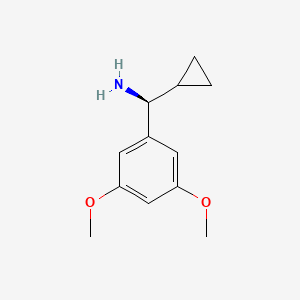
N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine and fluorine substitution on the indazole ring, which can significantly influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide typically involves multi-step reactions starting from commercially available precursors. One common route includes:
Formation of the Indazole Core: The indazole core can be synthesized via cyclization reactions involving hydrazines and ortho-substituted benzenes. For instance, 2-bromo-4-fluoroaniline can be reacted with hydrazine hydrate under acidic conditions to form the indazole ring.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Sulfonamide Formation: The final step involves the reaction of the indazole derivative with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
化学反应分析
Types of Reactions
N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the indazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group, which can be oxidized to sulfone or reduced to sulfinamide.
Coupling Reactions: The indazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation can produce sulfone derivatives.
科学研究应用
N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for developing new drugs, particularly those targeting kinases and other enzymes involved in cancer and inflammatory diseases.
Biological Studies: The compound can be used to study the biological pathways and mechanisms involving indazole derivatives.
Chemical Biology: It serves as a probe to investigate protein-ligand interactions and enzyme activities.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as kinases. The bromine and fluorine substitutions enhance its binding affinity and selectivity towards these targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity.
相似化合物的比较
Similar Compounds
- N-(7-chloro-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide
- N-(7-bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide
- N-(7-bromo-4-fluoro-1-ethyl-1H-indazol-3-yl)methanesulfonamide
Uniqueness
N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms provides a balance of electronic effects that can enhance its potency and selectivity as a drug candidate.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
属性
分子式 |
C9H9BrFN3O2S |
|---|---|
分子量 |
322.16 g/mol |
IUPAC 名称 |
N-(7-bromo-4-fluoro-1-methylindazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C9H9BrFN3O2S/c1-14-8-5(10)3-4-6(11)7(8)9(12-14)13-17(2,15)16/h3-4H,1-2H3,(H,12,13) |
InChI 键 |
OJUAZJBMYHVDGD-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC(=C2C(=N1)NS(=O)(=O)C)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


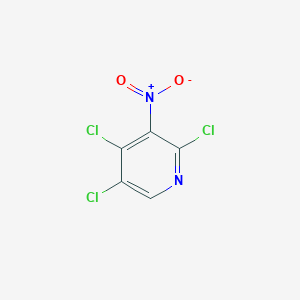
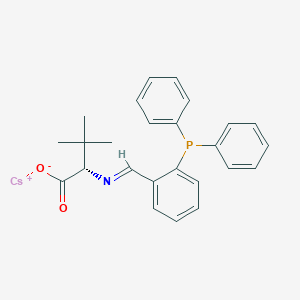
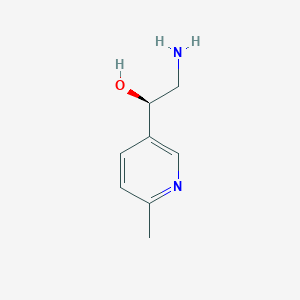
![(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12843659.png)

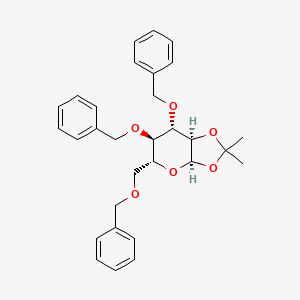

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-(methylamino)benzoate](/img/structure/B12843672.png)
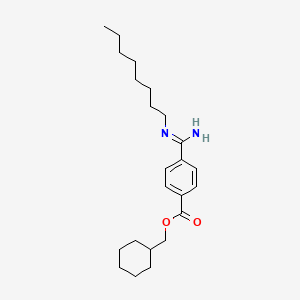
![(1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B12843690.png)
